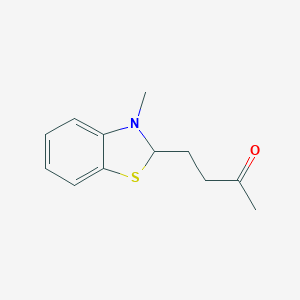
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one, also known as MBT or 2-oxo-4-(3-methyl-2-benzothiazolinyl)butyric acid, is a synthetic compound that has been widely used in scientific research. MBT is a derivative of benzothiazole, which is a heterocyclic aromatic compound that contains a sulfur atom and a nitrogen atom in the ring structure. MBT has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for scientific investigation.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is based on its ability to react with ROS, forming a fluorescent product that can be detected using spectroscopic methods. The reaction between 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one and ROS involves the oxidation of the thiol group in 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one to form a disulfide bond. This reaction results in the formation of a fluorescent product that emits light at a specific wavelength, allowing for the detection and quantification of ROS.
Biochemical and physiological effects:
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has been found to possess a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has also been found to have anti-inflammatory effects, which can reduce inflammation and the associated tissue damage. In addition, 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has been shown to have neuroprotective effects, which can protect neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is its high sensitivity and selectivity for the detection of ROS. 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is its potential for interference with other fluorescent probes and dyes. In addition, the use of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one requires careful optimization of experimental conditions, including pH, temperature, and concentration.
Orientations Futures
There are many potential future directions for the use of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one. These probes could be used for the detection of other biomolecules, such as metal ions, enzymes, and neurotransmitters. Another area of interest is the use of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Finally, the use of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), could provide new insights into the mechanisms of disease and the effects of therapeutic interventions.
Méthodes De Synthèse
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one can be synthesized through the condensation reaction of 2-mercaptobenzoic acid with 3-methyl-2-benzothiazolinone in the presence of a suitable catalyst. The resulting product is then oxidized to form 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one. The synthesis of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is a relatively simple process, and the compound can be obtained in high purity.
Applications De Recherche Scientifique
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important in many fields of research, including cancer biology, neurobiology, and cardiovascular disease. 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has also been used as a chromogenic substrate for the detection of esterases and proteases, as well as a ligand for the study of metal ions.
Propriétés
Numéro CAS |
123768-20-7 |
|---|---|
Nom du produit |
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one |
Formule moléculaire |
C12H15NOS |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
4-(3-methyl-2H-1,3-benzothiazol-2-yl)butan-2-one |
InChI |
InChI=1S/C12H15NOS/c1-9(14)7-8-12-13(2)10-5-3-4-6-11(10)15-12/h3-6,12H,7-8H2,1-2H3 |
Clé InChI |
FILHMWACGQXXPN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1N(C2=CC=CC=C2S1)C |
SMILES canonique |
CC(=O)CCC1N(C2=CC=CC=C2S1)C |
Synonymes |
2-Butanone,4-(2,3-dihydro-3-methyl-2-benzothiazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




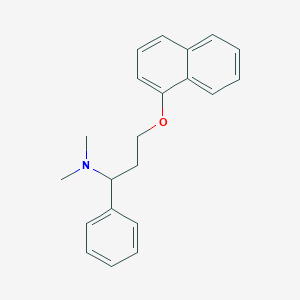
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
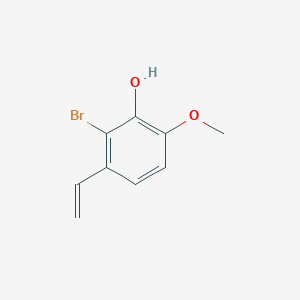
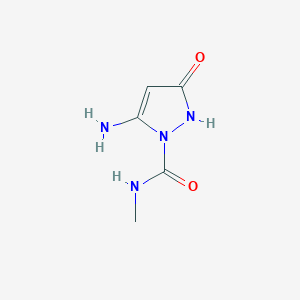
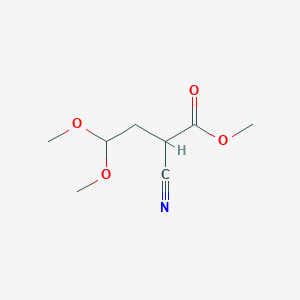
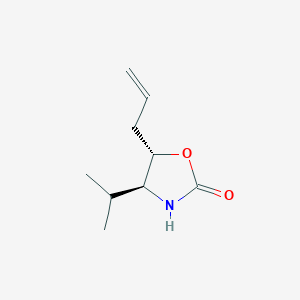
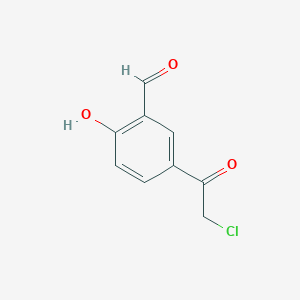
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)